Octadecyl 2,2,2-trifluoroacetate
Overview
Description
Octadecyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C20H37F3O2 and a molecular weight of 366.5018 g/mol . It is also known by other names such as 1-Octadecanol, trifluoroacetate, and Trifluoroacetic acid, n-octadecyl ester . This compound is characterized by the presence of a long octadecyl chain and a trifluoroacetate group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl 2,2,2-trifluoroacetate can be synthesized through the esterification of octadecanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanol and trifluoroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Octadecanol and trifluoroacetic acid.
Reduction: Octadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl 2,2,2-trifluoroacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of long-chain esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of octadecyl 2,2,2-trifluoroacetate involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The trifluoroacetate group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Octadecyl acetate: Similar structure but lacks the trifluoroacetate group.
Octadecyl propionate: Similar structure with a propionate group instead of trifluoroacetate.
Octadecyl butyrate: Similar structure with a butyrate group instead of trifluoroacetate.
Uniqueness
Octadecyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
octadecyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKTRPQHJKFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335044 | |
Record name | Octadecyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79392-43-1 | |
Record name | Octadecyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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